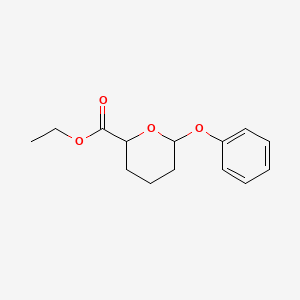![molecular formula C24H30N2O8 B13808290 b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)
b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,®-(9ci): is a complex organic compound that features a glucopyranosiduronic acid moiety linked to a carbazole derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,®-(9ci) typically involves multiple steps:
Formation of the Glucopyranosiduronic Acid Moiety: This step involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection.
Synthesis of the Carbazole Derivative: The carbazole core is synthesized through cyclization reactions, often starting from aniline derivatives.
Coupling Reactions: The glucopyranosiduronic acid moiety is coupled with the carbazole derivative using suitable coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: Reduction reactions could be used to modify the functional groups attached to the glucopyranosiduronic acid.
Substitution: Nucleophilic or electrophilic substitution reactions may be employed to introduce or modify substituents on the carbazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic electronic materials.
Biology
Biochemical Probes: Used to study carbohydrate-protein interactions.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects in treating diseases.
Industry
Biotechnology: Applications in the development of biosensors and diagnostic tools.
作用机制
The mechanism of action of b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,®-(9ci) would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved would depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
b-D-Glucopyranosiduronic acid derivatives: Compounds with similar glucopyranosiduronic acid moieties.
Carbazole derivatives: Compounds featuring the carbazole core structure.
Uniqueness
The uniqueness of b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,®-(9ci) lies in its combined structural features, which may confer unique chemical and biological properties not found in other similar compounds.
属性
分子式 |
C24H30N2O8 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-6-[1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30N2O8/c1-12(2)25-10-13(33-24-21(29)19(27)20(28)22(34-24)23(30)31)11-32-17-9-5-8-16-18(17)14-6-3-4-7-15(14)26-16/h3-9,12-13,19-22,24-29H,10-11H2,1-2H3,(H,30,31)/t13?,19-,20-,21+,22-,24?/m0/s1 |
InChI 键 |
YVGANMXWFYPODN-UGLMLMAMSA-N |
手性 SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
规范 SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


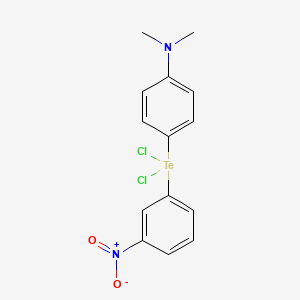
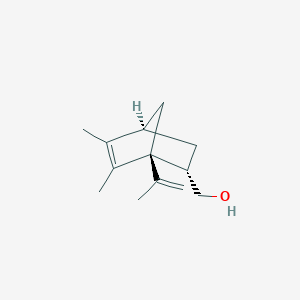
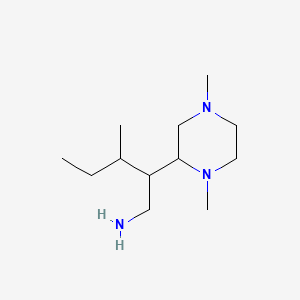
![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B13808222.png)
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
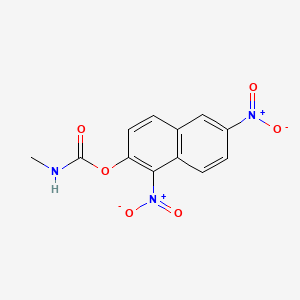
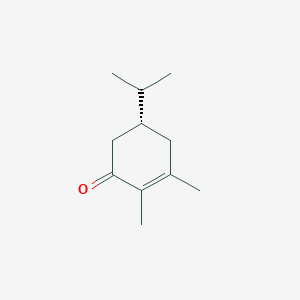
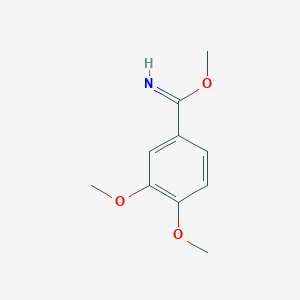
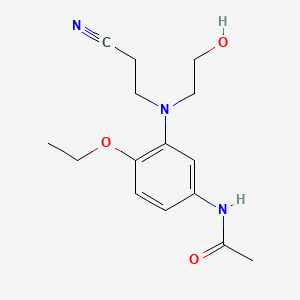
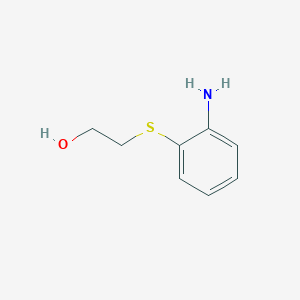
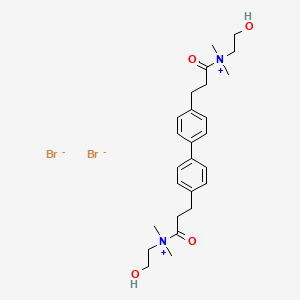
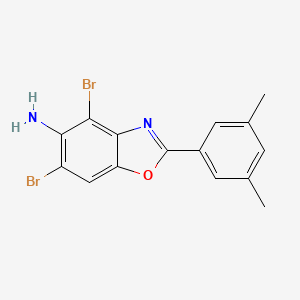
![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
